The synthesis of 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine typically involves several steps:
The entire synthesis process may require optimization of reaction conditions such as temperature, time, and concentrations to maximize yield and purity.
The molecular structure of 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine can be analyzed through various spectroscopic techniques:
The compound features a piperidine ring attached to a phenoxy group with bromine and fluorine substituents on the aromatic ring, impacting its electronic properties and biological activity.
2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine primarily involves its interaction with sigma receptors:
Research indicates that modifications on the phenoxy group significantly affect binding affinity and selectivity towards different sigma receptor subtypes.
The physical and chemical properties of 2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine include:
These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals.
2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine has several scientific applications:
2-(4-Bromo-3-fluoro-phenoxymethyl)-piperidine (C₁₂H₁₅BrFNO) is a mono-substituted piperidine derivative featuring a phenoxymethyl linker at the piperidine nitrogen. According to IUPAC conventions:
Table 1: Nomenclature and Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-Bromo-3-fluorophenoxy)methyl]piperidine |
| CAS Registry | 61686004 |
| Molecular Formula | C₁₂H₁₅BrFNO |
| Canonical SMILES | C1CCN(C1)COC2=CC(=C(C=C2)Br)F |
| Key Structural Features | N-alkylated piperidine, ortho-halogenated phenoxy, methylene linker |
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in >20 classes of pharmaceuticals. Their saturated heterocyclic core provides:
The 4-bromo-3-fluorophenoxy moiety exemplifies strategic halogen engineering to optimize pharmacodynamic and pharmacokinetic properties:
Table 2: Halogen Synergy in Bioactive Molecule Design
| Halogen | Atomic Radius (Å) | Key Contributions | Biological Impact |
|---|---|---|---|
| Bromine (Br) | 1.85 | Hydrophobic pocket filling, cross-coupling handle | Enhanced binding affinity, synthetic versatility |
| Fluorine (F) | 1.47 | Metabolic stabilization, conformational control | Improved pharmacokinetics, target selectivity |
The ortho-fluorine placement adjacent to the ether oxygen may further influence:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5